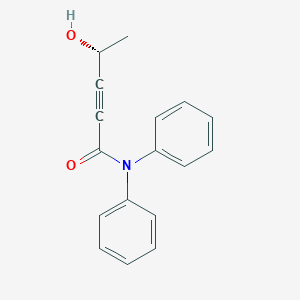

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-4-hydroxy-N,N-diphenylpent-2-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,19H,1H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFCFRBHEOHPJI-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the core basic properties of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide, a chiral ynamide with potential applications in organic synthesis and medicinal chemistry. Due to the limited specific literature on this particular molecule, this document integrates established knowledge of the ynamide class of compounds with prospective experimental protocols and theoretical considerations to offer a comprehensive resource for researchers.

Introduction: The Ynamide Functional Group - A Balance of Stability and Reactivity

Ynamides are a fascinating class of organic compounds characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, with an electron-withdrawing group on the nitrogen. This arrangement confers a unique electronic structure that balances the high reactivity of ynamines with enhanced stability, making them versatile and valuable building blocks in modern organic synthesis.[1][2] The presence of the electron-withdrawing group delocalizes the nitrogen lone pair, which significantly improves their thermal and hydrolytic stability compared to the more labile ynamines.[1][2] This stability allows for their purification by standard techniques like silica gel chromatography and enables a broader range of synthetic transformations.[3]

This compound incorporates several key structural features: a chiral secondary alcohol, a sterically demanding N,N-diphenylamide moiety, and the core ynamide functionality. These features suggest its potential as a chiral building block in asymmetric synthesis and as a scaffold for the development of novel bioactive molecules.

Physicochemical and Basic Properties

Table 1: Core Physicochemical Properties of this compound

| Property | Value / Predicted Behavior | Source / Rationale |

| CAS Number | 899809-61-1 | [4] |

| Molecular Formula | C₁₇H₁₅NO₂ | [4] |

| Molecular Weight | 265.31 g/mol | [4][5] |

| Appearance | Likely a solid at room temperature | Based on similar N,N-disubstituted amides. |

| pKa (of the hydroxyl proton) | Predicted to be weakly acidic | The electron-withdrawing nature of the ynamide and phenyl groups may slightly lower the pKa of the hydroxyl proton compared to a simple secondary alcohol. However, it is not expected to be a strong acid. |

| Basicity (of the amide nitrogen) | Very weakly basic | The lone pair of the nitrogen atom is significantly delocalized into the carbonyl group and the alkyne, a defining characteristic of amides that greatly reduces their basicity.[6][7] Protonation, if it occurs, is more likely on the carbonyl oxygen.[8] |

| Solubility | Predicted to be soluble in a range of organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | The diphenylamide group imparts significant nonpolar character, while the hydroxyl and amide groups provide some polarity. The solubility in polar organic solvents is expected to be good.[9] |

| Stability | Expected to have good thermal and hydrolytic stability under neutral and basic conditions compared to ynamines.[1][2] | The delocalization of the nitrogen lone pair enhances stability.[1][2] Strong acidic conditions may lead to hydrolysis. |

| Chirality | Contains one stereocenter at the C4 position, with the (R)-configuration specified. | The chiral nature of this molecule makes it a candidate for applications in asymmetric synthesis and as a chiral probe. |

Proposed Synthesis and Characterization

A plausible synthetic route to this compound is via a copper-catalyzed coupling reaction, a widely used method for ynamide synthesis.[2][10]

Proposed Synthetic Workflow

The proposed synthesis involves the coupling of a suitable chiral propargyl alcohol derivative with diphenylamine in the presence of a copper catalyst. A more direct and likely successful approach would be the coupling of diphenylamine with a suitable activated form of (R)-4-hydroxypent-2-ynoic acid. However, a more common and modular approach for ynamide synthesis is the coupling of an amide with an alkynyl halide. Therefore, a hypothetical two-step synthesis is proposed starting from a commercially available chiral precursor.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (R)-1-Bromo-3-butyn-2-ol

-

To a solution of (R)-3-butyn-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add a solution of bromine (1.2 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-1-bromo-3-butyn-2-ol.

Step 2: Copper-Catalyzed Synthesis of this compound

-

To an oven-dried flask, add copper(I) iodide (CuI, 0.1 eq), N,N'-dimethylethylenediamine (DMEDA, 0.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add a solution of diphenylamine (1.2 eq) and (R)-1-bromo-3-butyn-2-ol (1.0 eq) in toluene.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | - Aromatic protons (10H) in the range of 7.0-7.5 ppm.- A quartet or multiplet for the methine proton (CH-OH) around 4.5-5.0 ppm.- A doublet for the methyl protons (CH₃) around 1.4-1.6 ppm.- A broad singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O. | These chemical shifts are characteristic for the respective protons in similar chemical environments.[1] |

| ¹³C NMR | - Aromatic carbons in the range of 120-145 ppm.- Two signals for the alkyne carbons in the range of 70-90 ppm.- A signal for the carbonyl carbon around 160-170 ppm.- A signal for the methine carbon (CH-OH) around 60-70 ppm.- A signal for the methyl carbon (CH₃) around 20-25 ppm. | These are typical chemical shift ranges for the carbons in these functional groups.[1] |

| IR Spectroscopy | - A sharp, medium-intensity peak for the alkyne C≡C stretch around 2100–2260 cm⁻¹.- A strong absorption for the amide C=O stretch around 1630–1680 cm⁻¹.- A broad O-H stretch from the alcohol around 3200-3600 cm⁻¹.- C-H stretches for aromatic and aliphatic protons. | These are characteristic vibrational frequencies for the key functional groups present in the molecule.[1][11] |

| Mass Spectrometry (ESI-MS) | - A prominent peak for the protonated molecule [M+H]⁺ at m/z 266.12. | This would confirm the molecular weight of the compound. |

| Chiral HPLC | - Separation of the (R) and (S) enantiomers on a suitable chiral stationary phase. | This is essential to determine the enantiomeric purity of the synthesized material.[12][13] |

Potential Biological Activity and Applications

While no specific biological data for this compound has been reported, its structural motifs suggest potential areas for investigation. The N-aryl amide substructure is present in a number of biologically active compounds.[14] The ynamide functionality itself is a versatile handle for further chemical modification and could be explored for its potential to interact with biological targets.

Hypothetical Biological Evaluation Workflow

Given the presence of the N,N-diphenyl group, which is found in some compounds with anticancer activity, a primary area of investigation could be its cytotoxic effects.

Caption: A potential workflow for the initial biological evaluation of this compound.

Proposed In Vitro Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, PC-3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[15]

Conclusion

This compound is a chiral ynamide with a unique combination of structural features that make it an interesting target for further research. While specific experimental data on this compound is scarce, this guide provides a comprehensive overview of its predicted basic properties, a plausible synthetic route, and a framework for its characterization and potential biological evaluation based on the well-established chemistry of ynamides. The protocols and insights presented here are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug discovery who are interested in exploring the potential of this and other novel ynamide-containing molecules.

References

-

A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides. (URL: [Link])

-

Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes | ACS Omega - ACS Publications. (URL: [Link])

-

A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides. - Europe PMC. (URL: [Link])

-

Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides - PubMed. (URL: [Link])

-

N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (URL: [Link])

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing). (URL: [Link])

-

Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides - Semantic Scholar. (URL: [Link])

-

Ynamide Coupling Reagents: Origin and Advances | Accounts of Chemical Research. (URL: [Link])

-

Basicity of Amines - Chemistry Steps. (URL: [Link])

-

Chiral Drug Separation. (URL: [Link])

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (URL: [Link])

-

Chiral analysis - Wikipedia. (URL: [Link])

-

Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (URL: [Link])

-

Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - NIH. (URL: [Link])

-

Which Amide is the Most Basic? - YouTube. (URL: [Link])

-

24.3: Basicity of Amines - Chemistry LibreTexts. (URL: [Link])

-

Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. (URL: [Link])

-

Solubility of chiral species as function of the enantiomeric excess - ResearchGate. (URL: [Link])

-

Synthesis and crystallographic characterization of di-phenyl-amide rare-earth metal complexes Ln(NPh2)3(THF)2 and [(Ph2N)2 Ln(μ-NPh2)]2 - PubMed. (URL: [Link])

-

Prediction of pKa values using the PM6 semiempirical method - PMC - NIH. (URL: [Link])

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. (URL: [Link])

-

Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine - ResearchGate. (URL: [Link])

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])

-

8: NMR and IR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. (URL: [Link])

-

IR and NMR spectroscopy | PPTX - Slideshare. (URL: [Link])

-

Ynamides: A Modern Functional Group For The New Millennium - PMC - NIH. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - MDPI. (URL: [Link])

-

Studies in mass spectrometry. Part XII. Mass spectra of enamines - RSC Publishing. (URL: [Link])

-

Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC - PubMed Central. (URL: [Link])

-

Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PubMed Central. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC - PubMed Central. (URL: [Link])

-

4-Hydroxy-4-phenylpentan-2-one | C11H14O2 | CID 12591617 - PubChem. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. aceschem.com [aceschem.com]

- 6. researchgate.net [researchgate.net]

- 7. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 10. A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides. | Department of Chemistry [chem.ox.ac.uk]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Abstract

This technical guide provides a comprehensive overview of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide (CAS 899809-61-1), a chiral ynamide of significant interest in pharmaceutical development. This document delves into the chemical properties, synthesis strategies, and established applications of this molecule, with a forward-looking perspective on its potential therapeutic relevance. While specific experimental data for this compound is not extensively published, this guide consolidates information from the broader chemical literature on related structures and methodologies to provide a robust resource for researchers, scientists, and drug development professionals. A key focus is its role as a pivotal intermediate in the synthesis of the cardiovascular drug Vorapaxar. Furthermore, we explore its potential as a gamma-secretase modulator, a promising avenue for the development of novel therapeutics for Alzheimer's disease.

Introduction: The Significance of a Chiral Ynamide

This compound is a unique molecule that combines several key chemical features: a chiral secondary alcohol, a sterically hindered N,N-diphenyl amide, and a reactive ynamide functional group. This combination of functionalities makes it a valuable building block in complex organic synthesis. Ynamides, in particular, have gained prominence in medicinal chemistry due to their versatile reactivity and ability to participate in a wide range of chemical transformations.[1] The specific stereochemistry at the C4 position is crucial for its application in the synthesis of enantiomerically pure target molecules.

This guide will provide an in-depth analysis of this compound, starting with its fundamental chemical and physical properties. We will then explore representative synthetic strategies for its preparation, drawing from established methods for the synthesis of chiral propargylamines and ynamides. The core of this guide will focus on its validated application as a key intermediate in the synthesis of Vorapaxar, a protease-activated receptor-1 (PAR-1) antagonist. Finally, we will present a scientifically grounded perspective on its potential as a gamma-secretase modulator for the treatment of Alzheimer's disease, based on the known pharmacophores for this target class.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 899809-61-1 | [2][3][4] |

| Molecular Formula | C₁₇H₁₅NO₂ | [2][4] |

| Molecular Weight | 265.31 g/mol | [2][4] |

| IUPAC Name | (4R)-4-hydroxy-N,N-diphenylpent-2-ynamide | [5] |

| Synonyms | 4-Hydroxy-pent-2-ynoic acid diphenylamide | [2] |

| Purity | ≥95% (commercially available) | [3][4] |

| Appearance | White to off-white solid | [6] |

| Storage | Recommended storage at 4°C | [2] |

Synthesis of this compound: A Methodological Overview

General Approach: Asymmetric Alkynylation

A common and effective method for the synthesis of chiral propargylamines involves the asymmetric addition of an alkyne nucleophile to an imine.[7] In the context of our target molecule, a plausible retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of this compound.

Representative Experimental Protocol: Copper-Catalyzed Asymmetric Alkynylation

The following is a representative, non-validated protocol based on common methods for the asymmetric synthesis of propargylamines.[8]

Materials:

-

Diphenylamine

-

Propioloyl chloride

-

(R)-propylene oxide

-

Copper(I) iodide (CuI)

-

Chiral ligand (e.g., a BINOL-derived phosphine)

-

Anhydrous toluene

-

Diisopropylethylamine (DIPEA)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate

Procedure:

-

Synthesis of N,N-diphenylprop-2-ynamide: To a solution of diphenylamine in anhydrous toluene, add DIPEA. Cool the mixture to 0°C and slowly add propioloyl chloride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Asymmetric Alkynylation: In a flame-dried flask under an inert atmosphere, dissolve the N,N-diphenylprop-2-ynamide, CuI, and the chiral ligand in anhydrous toluene. Cool the mixture to the desired temperature (e.g., -20°C). Slowly add a solution of a suitable organometallic reagent derived from (R)-propylene oxide (e.g., a Grignard or organozinc reagent). Stir the reaction at this temperature until completion.

-

Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Hypothetical mechanism of action as a gamma-secretase modulator.

Future Research Directions

To validate the potential of this compound as a GSM, the following experimental workflow is proposed:

-

In Vitro Gamma-Secretase Modulation Assay: Utilize cell-based assays (e.g., using HEK293 cells overexpressing APP) to measure the levels of secreted Aβ40, Aβ42, and Aβ38 in the presence of varying concentrations of the compound. A successful GSM would show a decrease in Aβ42 and a concomitant increase in Aβ38.

-

Selectivity Profiling: Assess the compound's effect on Notch cleavage to ensure it does not act as a pan-γ-secretase inhibitor.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand the structural requirements for GSM activity and to optimize potency and selectivity.

-

In Vivo Efficacy Studies: In animal models of Alzheimer's disease, evaluate the compound's ability to cross the blood-brain barrier, modulate Aβ levels in the brain, and impact cognitive deficits.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not widely published, the following are predicted characteristic peaks based on its functional groups.

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.2-7.5 | Multiplet | 10H | Phenyl protons |

| ~4.5 | Quartet | 1H | CH-OH |

| ~3.5 | Broad Singlet | 1H | OH |

| ~1.4 | Doublet | 3H | CH₃ |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (amide) |

| 140-145 | Quaternary phenyl carbons |

| 120-130 | Phenyl CH |

| ~85 | Alkyne C |

| ~80 | Alkyne C |

| ~60 | CH-OH |

| ~25 | CH₃ |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~2200 | C≡C stretch (alkyne) |

| ~1650 | C=O stretch (amide) |

Mass Spectrometry

-

Expected [M+H]⁺: 266.12

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. [9][10]Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chiral molecule with established importance as a key intermediate in the synthesis of the cardiovascular drug Vorapaxar. Its synthesis, while not detailed in the literature for this specific compound, can be approached through established methodologies for asymmetric ynamide and propargylamine synthesis. Beyond its current application, the structural features of this compound suggest a promising, yet unexplored, potential as a gamma-secretase modulator for Alzheimer's disease research. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with or interested in this versatile chemical entity, highlighting both its current utility and its potential for future therapeutic innovation.

References

-

Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]

-

Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC. (2017, November 15). National Institutes of Health. Retrieved from [Link]

-

Expert Supplier of this compound: A Key Pharmaceutical Intermediate for Vorapaxar Sulfate Synthesis. (2025, November 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Feng, F.-F., Li, S., Cheung, C. W., & Ma, J.-A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters, 21(20), 8419–8423.

-

Feng, F.-F., Li, S., Cheung, C. W., & Ma, J.-A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. ACS Publications. Retrieved from [Link]

- Blennow, K., de Leon, M. J., & Zetterberg, H. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Molecular Neuroscience, 16, 1264845.

-

First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Development and mechanism of γ-secretase modulators for Alzheimer's disease. (n.d.). Semantic Scholar. Retrieved from [Link]

- Johnson, D. S., Li, Y.-M., & Pettersson, M. (2018). Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon? ACS Medicinal Chemistry Letters, 9(11), 1059–1061.

- Rynearson, K. D., Poteet, E., & Wolfe, M. S. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine, 218(5), e20202560.

-

4-hydroxy-N,N-diphenylpent-2-ynamide, CAS No. 899809-61-1. (n.d.). iChemical. Retrieved from [Link]

- Saathoff, J., Green, J., Jiang, Y., Xu, Y., Kellogg, G. E., & Zhang, S. (2021). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 43, 128081.

-

Zhang, S., Green, J., & Saathoff, J. (2021). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. PubMed. Retrieved from [Link]

-

Expert Supplier of this compound: A Key Pharmaceutical Intermediate for Vorapaxar Sulfate Synthesis. (2025, November 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Wolfe, M. S. (2007). gamma-Secretase modulators. Current Alzheimer Research, 4(5), 571–573.

Sources

- 1. 4-Hydroxy-4,4-diphenyl-2-butanone | C16H16O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sandoopharma.com [sandoopharma.com]

- 4. aceschem.com [aceschem.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436) [np-mrd.org]

- 6. nbinno.com [nbinno.com]

- 7. Vorapaxar 899809 61 1 Manufacture and Vorapaxar 899809 61 1 Supplier in China [volsenchem.com]

- 8. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide molecular structure

An In-Depth Technical Guide to (R)-4-hydroxy-N,N-diphenylpent-2-ynamide: Structure, Synthesis, and Prospective Applications

Abstract

This compound (CAS No. 899809-61-1) is a chiral molecule featuring two highly valuable functional groups in contemporary organic synthesis and medicinal chemistry: a stereodefined propargylic alcohol and an ynamide.[1][2] Ynamides, characterized by a nitrogen atom attached to an alkyne, are versatile building blocks for constructing complex nitrogen-containing heterocycles and have found applications in peptide synthesis.[3][4][5] Similarly, chiral propargylic alcohols are pivotal intermediates in the synthesis of numerous natural products and bioactive compounds.[6][7][8] Despite its intriguing structure, a comprehensive review of the scientific literature reveals a notable absence of published studies on the specific biological activity or detailed synthetic protocols for this molecule. This guide, therefore, serves as a foundational technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the molecule's structure, proposes robust strategies for its stereoselective synthesis, outlines prospective spectroscopic characterization, and discusses potential applications in drug discovery, thereby creating a roadmap for future investigation into this unexplored chemical entity.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound is a compelling convergence of two motifs that are of significant interest in modern chemical and pharmaceutical science. Understanding the individual contributions of the ynamide and the chiral propargylic alcohol functionalities is key to appreciating the molecule's synthetic versatility and therapeutic potential.

The Ynamide Functional Group: A Versatile Synthetic Building Block

Ynamides are a unique class of alkynes where the direct attachment of a nitrogen atom, typically bearing an electron-withdrawing group, modulates the electronic properties of the triple bond.[9] This electronic tuning imparts a balance of stability and reactivity, making ynamides more stable and easier to handle than their highly reactive ynamine counterparts.[9] In recent years, ynamides have emerged as powerful synthons for the rapid construction of complex, nitrogen-containing scaffolds, which are prevalent in biologically active molecules.[3][5] Their utility extends to diverse transformations, including cycloadditions, transition-metal-catalyzed reactions, and as coupling reagents in peptide synthesis, where they have shown superiority in suppressing racemization.[4][9]

The Chiral Propargylic Alcohol Motif: A Cornerstone in Asymmetric Synthesis

The propargylic alcohol unit is a fundamental chiral building block in organic synthesis. The presence of a stereodefined hydroxyl group adjacent to a triple bond provides multiple handles for subsequent stereoselective transformations. Enantiomerically pure propargylic alcohols are key intermediates in the total synthesis of a wide array of natural products and pharmaceuticals, including polyketides, macrolides, and alkaloids.[6][7] The development of catalytic, enantioselective methods for their synthesis, such as the asymmetric alkynylation of aldehydes, represents a major achievement in modern organic chemistry.[10]

Overview of this compound

This guide focuses on the specific molecule where these two powerful functionalities are combined. We will deconstruct its molecular architecture, provide a robust framework for its enantioselective synthesis, and, based on the known reactivity of its constituent parts, propose a logical pathway for exploring its potential in the realm of drug discovery.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a five-carbon chain containing a carbon-carbon triple bond (alkyne) between C2 and C3. A hydroxyl group at C4 creates a chiral center with a defined (R)-configuration. The molecule is terminated by an amide group at C1, where the nitrogen is substituted with two phenyl rings.

Structural and Physicochemical Data

The key physicochemical properties, derived from chemical databases, are summarized below.[1] These parameters are essential for predicting the molecule's behavior in biological systems and for developing analytical methods.

| Property | Value |

| CAS Number | 899809-61-1 |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| Canonical SMILES | CO |

| Topological Polar Surface Area (TPSA) | 40.54 Ų |

| LogP (Predicted) | 2.7355 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Stereoselective Synthesis Strategies

While no specific synthesis for this molecule is published, a robust and logical pathway can be designed based on well-established, reliable methodologies in asymmetric synthesis. The causality behind the choice of strategy is to exert precise control over the single chiral center, which is paramount for any future pharmacological evaluation.

Retrosynthetic Analysis

A logical retrosynthetic analysis disconnects the molecule at the amide bond and the C3-C4 bond. This approach identifies a chiral propargyl alcohol precursor and diphenylamine as key starting materials. The chiral center can be installed via the asymmetric addition of a terminal alkyne to an aldehyde.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The proposed forward synthesis involves two key stages: the enantioselective synthesis of the chiral alcohol intermediate followed by the formation of the ynamide.

Caption: Proposed two-stage synthetic workflow.

Experimental Protocol: Stage 1 - Asymmetric Synthesis of (R)-pent-2-yn-4-ol

This protocol is based on the highly reliable Carreira method for the asymmetric addition of terminal alkynes to aldehydes, which is known for its operational simplicity and high enantioselectivity.[10]

-

Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add zinc triflate (Zn(OTf)₂, 0.1 eq) and (+)-N-methylephedrine (0.12 eq) in reagent-grade toluene. Stir the mixture at room temperature for 1-2 hours.

-

Reactant Addition: Add acetaldehyde (1.2 eq) to the catalyst mixture. In a separate flask, dissolve trimethylsilylacetylene (1.0 eq) in toluene.

-

Reaction Execution: Add the trimethylsilylacetylene solution dropwise to the aldehyde-catalyst mixture at room temperature. The choice of a TMS-protected alkyne is strategic to prevent side reactions and favor the desired 1,2-addition.

-

Monitoring and Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Deprotection and Purification: The TMS group is then removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne. The crude product is then purified by silica gel column chromatography to afford enantiomerically enriched (R)-pent-2-yn-4-ol. The high enantiomeric excess is a self-validating feature of this well-established protocol.

Experimental Protocol: Stage 2 - Ynamide Formation

This protocol adapts the well-established copper-catalyzed coupling methodology for ynamide synthesis.[11][12]

-

Reactant Preparation: To a flame-dried flask under argon, add the synthesized (R)-pent-2-yn-4-ol (1.0 eq), diphenylamine (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

-

Solvent and Base: Add a suitable solvent (e.g., DMF or Toluene) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C. The copper catalyst facilitates the coupling between the terminal alkyne and the amide nitrogen.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final compound, this compound.

Prospective Spectroscopic Characterization

As no experimental data is publicly available, the following spectroscopic signatures are predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.[13] These predictions provide a benchmark for the characterization of the synthesized molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 10H | Ar-H (Diphenyl) |

| ~ 4.60 | Quintet | 1H | CH (OH) |

| ~ 2.50 | Broad Singlet | 1H | OH |

| ~ 1.50 | Doublet | 3H | CH ₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | C =O (Amide Carbonyl) |

| ~ 140.0 | Ar-C (Quaternary) |

| ~ 129.0 | Ar-C H |

| ~ 128.0 | Ar-C H |

| ~ 126.0 | Ar-C H |

| ~ 85.0 | C ≡C |

| ~ 80.0 | C≡C |

| ~ 58.0 | C H(OH) |

| ~ 22.0 | C H₃ |

Predicted Infrared (IR) Data

| Frequency (cm⁻¹) | Functional Group |

| ~ 3400 (broad) | O-H Stretch |

| ~ 2230 (weak) | C≡C Stretch (Internal Alkyne) |

| ~ 1650 (strong) | C=O Stretch (Amide) |

| ~ 3050, 1600, 1490 | Aromatic C-H and C=C Stretches |

Potential Applications and Future Research

The true value of this compound lies in its potential as a novel scaffold for drug discovery. The lack of existing biological data presents a unique opportunity for original research.

Hypothesis: A Scaffold for Bioactive Agents

The combination of a chiral center, a reactive ynamide group, and lipophilic diphenyl groups suggests several potential biological activities:

-

Anticancer Properties: The N-(hydroxyphenyl)amide motif is a key feature in the anticancer agent Fenretinide, which is known to induce apoptosis.[14][15] While the amide substitution is different here, the core concept of a hydroxylated aryl-amide system warrants investigation against cancer cell lines.

-

Enzyme Inhibition: Ynamides can act as covalent inhibitors by reacting with nucleophilic residues in enzyme active sites.[12] The specific stereochemistry and functionality of this molecule could be exploited to design targeted covalent inhibitors.

-

CNS Activity: The lipophilic nature imparted by the diphenyl groups (LogP ~2.7) may facilitate crossing the blood-brain barrier, opening possibilities for applications in neuroscience.

Proposed Workflow for Biological Screening

A logical, tiered approach is proposed to efficiently screen for biological activity and elucidate the mechanism of action.

Caption: Proposed screening cascade for biological evaluation.

Conclusion

This compound is a molecule of significant synthetic interest, embodying both the versatility of ynamide chemistry and the strategic importance of chiral propargylic alcohols. While its biological profile remains uncharted, its structural features present compelling hypotheses for potential applications in oncology and targeted enzyme inhibition. This guide provides the essential technical foundation—from a robust, stereocontrolled synthetic strategy to a clear roadmap for biological evaluation—to empower researchers to explore the untapped potential of this intriguing molecule and contribute novel findings to the field of medicinal chemistry.

References

-

Maddani, M. R., & Prabhu, K. R. (2021). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry. [Link]

-

Kim, H., & Movassaghi, M. (2012). Enantioselective Synthesis of anti- and syn-Homopropargyl Alcohols via Chiral Brønsted Acid Catalyzed Asymmetric Allenylboration Reactions. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

-

ResearchGate. Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products | Request PDF. [Link]

-

OUCI. Chiral Propargyl Alcohols via the Enantioselective Addition of Terminal Di- and Triynes to Aldehydes. [Link]

-

University of Birmingham. Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis. [Link]

-

Zhao, J., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

-

Wurm, T., & Bräse, S. (2018). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PubMed Central. [Link]

-

Evano, G., et al. (2009). Application of Ynamides in the Synthesis of 2-Amidoindoles. ACS Publications. [Link]

-

Ghorbani-Vaghei, R., & Karimi-Nami, R. (2021). Importance of ynamides in heterocyclic synthesis. Synthetic Communications. [Link]

-

iChemical. 4-hydroxy-N,N-diphenylpent-2-ynamide, CAS No. 899809-61-1. [Link]

-

Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 899809-61-1 [sigmaaldrich.cn]

- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chiral Propargyl Alcohols via the Enantioselective Addition of Terminal Di- and Triynes to Aldehydes [ouci.dntb.gov.ua]

- 9. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectral Data of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral molecule of significant interest in pharmaceutical synthesis, notably as a key intermediate in the production of the cardiovascular therapeutic Vorapaxar Sulfate.[1] A thorough characterization of this compound is paramount for quality control, process optimization, and regulatory compliance. This technical guide provides a comprehensive, in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for this compound. As direct experimental spectra are not widely published, this document leverages extensive knowledge of spectroscopic principles and data from analogous structures to offer a robust predictive framework. It is designed to guide researchers, scientists, and drug development professionals in the synthesis, identification, and characterization of this important molecule.

Molecular Structure and Functional Group Analysis

A detailed understanding of a molecule's structure is the foundation for predicting and interpreting its spectral data. The structure of this compound (Molecular Formula: C₁₇H₁₅NO₂, Molecular Weight: 265.31 g/mol ) contains several key functional groups that will produce characteristic spectroscopic signals.[2]

-

Tertiary Amide: The N,N-diphenylamide group features a carbonyl (C=O) bond and two phenyl rings attached to the nitrogen. This tertiary amide lacks N-H bonds, a key distinguishing feature in IR spectroscopy.[3][4] The delocalization of nitrogen's lone pair into the carbonyl system influences the C=O bond character and rotational freedom around the C-N bond.

-

Internal Alkyne: The carbon-carbon triple bond (C≡C) is a rigid, linear functional group that gives rise to distinct signals in ¹³C NMR and IR spectroscopy.

-

Chiral Secondary Alcohol: The hydroxyl (-OH) group is attached to a stereocenter, making the adjacent protons diastereotopic. This group is responsible for a characteristic broad stretch in the IR spectrum and will participate in predictable fragmentation patterns in mass spectrometry.[5]

-

Aromatic Rings: Two phenyl groups are attached to the amide nitrogen. Their protons and carbons will produce signals in the aromatic region of NMR spectra.

Predicted Spectroscopic Data

The following sections detail the anticipated spectral data based on the analysis of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 - 7.50 | Multiplet | 10H | Ar-H | Protons on the two N-phenyl rings. The complex multiplet arises from overlapping signals of ortho, meta, and para protons. |

| ~ 4.60 | Quintet | 1H | CH (OH) | The methine proton at the chiral center is coupled to the adjacent methyl group (3H) and the hydroxyl proton (1H), assuming slow exchange. |

| ~ 2.50 | Broad Singlet | 1H | OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It may appear as a broad singlet or couple with the CH. |

| ~ 1.45 | Doublet | 3H | CH ₃ | The methyl group protons are coupled to the adjacent methine proton (CH-OH). |

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 154 | C =O | Amide carbonyl carbon, deshielded by the electronegative oxygen and nitrogen atoms. |

| ~ 140 | Ar C -N | Aromatic carbons directly attached to the amide nitrogen. |

| ~ 129 | Ar C H | Aromatic methine carbons (ortho, meta, para). Multiple peaks are expected in this region. |

| ~ 125 | Ar C H | Aromatic methine carbons (ortho, meta, para). |

| ~ 85 | C ≡C-C=O | Alkynyl carbon adjacent to the carbonyl group, deshielded by the carbonyl's inductive effect. |

| ~ 80 | C ≡C-CH | Alkynyl carbon adjacent to the chiral center. |

| ~ 58 | C H(OH) | The carbon of the chiral center, deshielded by the attached hydroxyl group. |

| ~ 22 | C H₃ | The aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3550 - 3200 (broad, strong) | O-H stretch | Secondary Alcohol | The broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols.[6] |

| ~ 3060 (medium) | Aromatic C-H stretch | Phenyl Rings | Characteristic of C-H bonds on sp² hybridized carbons. |

| 2970 - 2850 (medium) | Aliphatic C-H stretch | Methyl/Methine | Characteristic of C-H bonds on sp³ hybridized carbons. |

| ~ 2250 (weak to medium) | C≡C stretch | Internal Alkyne | Internal alkynes often show weaker C≡C stretching absorption than terminal alkynes.[6] |

| 1670 - 1640 (strong) | C=O stretch (Amide I) | Tertiary Amide | This is a very strong and characteristic absorption for tertiary amides, falling in the 1680-1630 cm⁻¹ range.[3] The conjugation with the alkyne may shift it towards the lower end of this range. |

| 1600, 1490 (medium) | C=C stretch | Aromatic Ring | These absorptions are characteristic of the phenyl ring backbone. |

| ~ 1250 (strong) | C-N stretch | Tertiary Amide | The C-N bond in amides has partial double bond character, leading to a strong absorption. |

| ~ 1100 (strong) | C-O stretch | Secondary Alcohol | A strong band confirming the presence of the alcohol C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

-

Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 265, corresponding to the molecular formula C₁₇H₁₅NO₂.

-

Major Fragmentation Pathways:

-

Loss of Water (Dehydration): A common fragmentation for alcohols, leading to a peak at m/z = 247 (M-18).[5][7]

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkynyl carbon is plausible.

-

Cleavage adjacent to the alcohol: Breakage of the C-C bond between the hydroxyl-bearing carbon and the alkyne would be a form of α-cleavage, potentially yielding a resonance-stabilized cation.[5] A key fragment would arise from the cleavage between C3 and C4, leading to the loss of an ethyl group radical and formation of a stable oxonium ion. However, the most likely α-cleavage is the loss of a methyl radical (CH₃•) to form a resonance-stabilized cation at m/z = 250 (M-15).

-

| Predicted m/z | Proposed Fragment Ion | Rationale |

| 265 | [C₁₇H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 250 | [M - CH₃]⁺ | Loss of a methyl radical via α-cleavage at the chiral center.[5][7] |

| 247 | [M - H₂O]⁺ | Loss of water (dehydration), characteristic of alcohols.[5][7] |

| 194 | [C₆H₅)₂NCO]⁺ | Fragment corresponding to the diphenylcarbamoyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from aromatic compounds. |

| 43 | [CH₃CH(OH)]⁺ or [C₃H₇]⁺ | A fragment corresponding to the hydroxyl-bearing end of the molecule. |

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the spectral analysis of this compound.

General Sample Preparation

-

Requirement: Ensure the sample is of high purity (≥98%), as impurities can significantly complicate spectral interpretation.[2] Purification via flash column chromatography or recrystallization may be necessary.

-

Procedure: Dry the purified sample under high vacuum for several hours to remove residual solvents, which are common sources of extraneous peaks, particularly in ¹H NMR.

NMR Spectroscopy Protocol

-

Dissolution: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

-

Self-Validation: For complete structural assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm proton-proton couplings and proton-carbon attachments, respectively.[8]

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is critical as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Use a positive ion mode (ESI+) to generate protonated molecules [M+H]⁺. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To validate fragmentation pathways, perform an MS/MS experiment by selecting the molecular ion (m/z 265) as the precursor and applying collision-induced dissociation (CID) to generate and detect the fragment ions.

Visualization of Workflows and Pathways

Diagrams provide a clear, high-level overview of complex processes.

Caption: General analytical workflow for the characterization of this compound.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This guide presents a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By deconstructing the molecule into its constituent functional groups and applying fundamental spectroscopic principles, we have established a reliable set of expected data points. The characteristic signals—including the strong amide C=O stretch around 1650 cm⁻¹ in the IR, the distinct alkynyl carbon signals in the ¹³C NMR, and predictable fragmentation patterns such as the loss of water (M-18) in the mass spectrum—provide a multi-faceted spectroscopic fingerprint. The provided protocols offer a standardized approach to data acquisition, ensuring quality and consistency. This document serves as a valuable resource for any scientist engaged in the synthesis, characterization, or quality control of this pharmaceutically relevant compound, enabling confident structural verification and impurity profiling.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Expert Supplier of this compound: A Key Pharmaceutical Intermediate for Vorapaxar Sulfate Synthesis.

- Mandal, K. K. INFRARED SPECTROSCOPY (PART-6, PPT-12): Absorptions of Amides. St. Paul's C. M. College.

- ChemScene. This compound.

- BenchChem. (2025). Synthesis and Evaluation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Derivatives.

- Mayr, H. et al. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.

- BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.

- Chemistry Steps. Mass Spectrometry of Alcohols.

- BenchChem. (2025). The Enigmatic Status of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An Overview of Available Information and General Synthetic Approaches.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups.

- University of Calgary. IR Absorption Table.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

Introduction: The Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility Profile of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are of paramount importance. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poorly soluble compounds often face significant hurdles in formulation and can exhibit variable absorption, leading to unpredictable clinical outcomes.[2] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the solubility profile of this compound, a chiral alkynyl amide with potential therapeutic applications.

This compound is a small molecule with the following key identifiers:

Understanding the solubility of this specific molecule is not merely an academic exercise; it is a foundational step in its potential development as a pharmaceutical agent. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Conceptual Framework: Thermodynamic vs. Kinetic Solubility

Before delving into experimental design, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[5]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a given temperature and pressure.[6] It is a critical parameter for understanding the intrinsic properties of a drug and is essential for late-stage development and formulation.[6] The shake-flask method is a classic technique for determining thermodynamic solubility.[1]

-

Kinetic Solubility: This measurement is often employed in the early stages of drug discovery for high-throughput screening.[7] It assesses the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO and then introduced into an aqueous buffer, begins to precipitate.[7][8] While faster to determine, kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions or metastable solid forms.[5][7] This can potentially mask underlying solubility issues that will become apparent later in development.[7]

The choice between these assays depends on the stage of drug development. Early on, kinetic solubility helps in quickly ranking and filtering large numbers of compounds.[8] As a candidate progresses, a precise understanding of its thermodynamic solubility becomes imperative.[6]

The Biopharmaceutics Classification System (BCS): A Regulatory Perspective

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[9][10] This classification is a key tool for regulatory agencies like the FDA and EMA and can guide drug development strategies, potentially allowing for biowaivers of in vivo bioequivalence studies for certain drug products.[11][12]

The BCS divides drugs into four classes:

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[12] Determining the solubility of this compound across this pH range is therefore not just a measure of a physical property, but a critical step in its regulatory and development pathway.

Experimental Design: A Self-Validating Approach

The following sections outline detailed protocols for determining the solubility of this compound. The experimental design emphasizes a self-validating system, where each step is justified and contributes to the overall trustworthiness of the data.

Part 1: pH-Dependent Aqueous Solubility (Thermodynamic Shake-Flask Method)

The solubility of ionizable compounds, including those with amide functional groups, can be significantly influenced by pH.[13][14] The amide group in this compound can undergo hydrolysis under strongly acidic or basic conditions, although amides are generally more stable than esters.[15] It is also important to consider the hydroxyl group, which can ionize at higher pH values. Therefore, assessing solubility across a physiologically relevant pH range is crucial.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers at pH 1.2, 4.5, and 6.8 at 37 °C, in accordance with ICH guidelines.[12][16]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Protocol:

-

Preparation of Buffers: Prepare three aqueous buffers: pH 1.2 (e.g., simulated gastric fluid without enzymes), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer), as recommended by ICH guidelines.[16]

-

Sample Preparation: Add an excess amount of solid this compound to separate vials containing a known volume of each buffer. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Seal the vials and place them in an incubator shaker set to 37 ± 1 °C.[12] Agitate the samples for a predetermined period (e.g., 24 to 48 hours). The goal is to reach equilibrium, where the concentration of the dissolved compound no longer changes over time.[5] To validate this, preliminary experiments should be conducted to determine the time to reach equilibrium.[5]

-

Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. Centrifugation is an alternative to filtration.[17]

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared in each respective buffer to ensure accurate quantification.

-

pH Verification: Measure the pH of the remaining saturated solution to confirm that it has not significantly changed during the experiment.[16][18]

-

Stability Assessment: It is crucial to demonstrate that the compound is stable in the solubility media.[16][18] An aliquot of a known concentration should be incubated under the same conditions and analyzed to ensure less than 10% degradation over the course of the experiment.[16][18]

Data Presentation:

| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 1.2 | 37 | Experimental Value | Calculated |

| 4.5 | 37 | Experimental Value | Calculated |

| 6.8 | 37 | Experimental Value | Calculated |

Part 2: Solubility in Organic and Co-Solvent Systems

For formulation development, understanding the solubility in various pharmaceutically acceptable organic solvents and co-solvent systems is essential.[19][20] This information is critical for developing both oral liquid formulations and parenteral dosage forms.[21]

Objective: To determine the solubility of this compound in a selection of common pharmaceutical solvents and co-solvent systems.

Solvent Selection Rationale:

The choice of solvents should be systematic, covering a range of polarities and hydrogen bonding capabilities.[19][22] A careful examination of the structure of this compound—with its hydroxyl group, amide, and aromatic rings—suggests it will have varied solubility in different solvents.

Logical Flow for Solvent Selection

Caption: Rationale for selecting solvents based on the compound's structural features.

Protocol: The shake-flask method described above can be adapted for organic solvents. The experiments are typically conducted at room temperature (25 °C).

Data Presentation:

| Solvent/Co-solvent System | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | 25 | Experimental Value |

| Propylene Glycol (PG) | 25 | Experimental Value |

| Polyethylene Glycol 400 (PEG 400) | 25 | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value |

| PG/Water (50:50 v/v) | 25 | Experimental Value |

| PEG 400/Water (50:50 v/v) | 25 | Experimental Value |

Conclusion and Future Directions

This guide has outlined a robust, scientifically grounded framework for determining the solubility profile of this compound. By employing these self-validating protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making throughout the drug development process. The pH-dependent aqueous solubility data will be pivotal for its BCS classification, while the information from organic and co-solvent systems will directly inform formulation strategies.[8][23]

Future work should focus on understanding the solid-state properties of this compound, as different polymorphic forms can exhibit different solubilities.[1] A comprehensive understanding of its solubility and solid-state characteristics will be instrumental in unlocking the full therapeutic potential of this promising molecule.

References

-

Wikipedia. Biopharmaceutics Classification System. [Link]

- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.

- International Journal of Pharmaceutical Sciences Review and Research. (2025).

-

Biorelevant.com. The BCS (Biopharmaceutical Classification System). [Link]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

SlideShare. (2018). solubility experimental methods.pptx. [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

ResearchGate. (2015). Solvent selection for pharmaceuticals. [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

DiVA portal. (2005). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. [Link]

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

Dow Development Labs. (2022). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

Solubility of Things. (2023). Amides: Structure, Properties, and Reactions. [Link]

- University of California, Davis. (2005). Principles of Drug Action 1, Amides.

-

PubMed Central. (2021). ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

- International Journal of Pharmacy and Herbal Technology. (2024). Techniques for Enhancing Drug Solubility: A Comprehensive Overview.

-

YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

- Quora. (2021).

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

- Food and Drug Administration, Taiwan. (2020).

-

ResearchGate. (2011). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

-

ACS Catalysis. (2023). Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. [Link]

-

ResearchGate. (2021). Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes. [Link]

-

ResearchGate. (2021). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. [Link]

-

RSC Publishing. (2025). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. [Link]

-

Journal of the American Chemical Society. (2023). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. inventivapharma.com [inventivapharma.com]

- 3. chemscene.com [chemscene.com]

- 4. aceschem.com [aceschem.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. database.ich.org [database.ich.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. webhome.auburn.edu [webhome.auburn.edu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. enamine.net [enamine.net]

- 18. capa.org.tw [capa.org.tw]

- 19. researchgate.net [researchgate.net]

- 20. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 21. ijprdjournal.com [ijprdjournal.com]

- 22. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 23. biorelevant.com [biorelevant.com]

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide stability and storage

An In-depth Technical Guide on the Stability and Storage of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Executive Summary and Chemical Identity

This compound is a chiral molecule featuring a unique combination of three key functional groups: a tertiary propargylic alcohol, an ynamide, and a bulky N,N-diphenylamide. This distinct architecture makes it a valuable synthetic intermediate, but also introduces specific challenges regarding its chemical stability and long-term storage. This guide provides a comprehensive analysis of the molecule's intrinsic stability, potential degradation pathways, and scientifically grounded protocols for its storage, handling, and stability assessment. Our recommendations are derived from an analysis of its constituent functional groups and established principles of physical organic chemistry.

The primary directive of this document is to equip researchers with the necessary knowledge to preserve the integrity of this compound, ensuring the reliability and reproducibility of experimental outcomes. We will delve into the mechanistic basis for its potential degradation and present a self-validating framework for its empirical stability analysis through forced degradation studies.

| Property | Value |

| CAS Number | 899809-61-1[1] |

| Molecular Formula | C₁₇H₁₅NO₂[1] |

| Molecular Weight | 265.31 g/mol [1] |

| IUPAC Name | (4R)-4-hydroxy-N,N-diphenylpent-2-ynamide |

| Physical Form | Solid[2] |

| Purity (Typical) | ≥95% - 98%[1][3] |

| InChI Key | YGFCFRBHEOHPJI-CQSZACIVSA-N[2] |

| SMILES | C--INVALID-LINK--C#CC(=O)N(c1ccccc1)c1ccccc1 |

Chemical Stability Profile: A Mechanistic Perspective

The stability of this compound is best understood by dissecting the reactivity of its core functional components. While the molecule is generally stable enough for handling under standard laboratory conditions, specific environmental factors can trigger degradation.[4]

Caption: Key functional groups and their associated stability risks.

The Ynamide Moiety

Ynamides are significantly more stable than their ynamine counterparts due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen lone pair and reduces the electron density of the alkyne.[4][5] This stabilization allows for purification via silica gel chromatography and makes the compound amenable to storage.[4] However, the ynamide functional group remains a site of high reactivity and can be susceptible to:

-

Acid-Catalyzed Reactions: Strong acidic conditions can promote hydration of the alkyne or other rearrangements. An acid-catalyzed ring-closing metathesis has been described for some ynamides, highlighting their reactivity.[6]

-

Nucleophilic Attack: While less nucleophilic than ynamines, the alkyne can still be attacked by potent nucleophiles under specific conditions.

The Tertiary Propargylic Alcohol

The tertiary propargylic alcohol is a critical stability-determining feature. Such structures are known to be sensitive to certain conditions:

-

Acid-Catalyzed Rearrangements: In the presence of Brønsted or Lewis acids, tertiary propargylic alcohols can undergo rearrangement pathways, such as the Meyer-Schuster or Rupe rearrangements, to form α,β-unsaturated ketones or aldehydes.[7] Even trace amounts of acid could potentially catalyze this degradation over time.

-

Oxidation: The tertiary alcohol itself is resistant to oxidation, but the adjacent alkyne can be oxidized. Reagents like m-CPBA have been shown to cause oxidative rearrangement of tertiary propargylic alcohols.[8] Atmospheric oxygen presents a lower, but non-zero, long-term risk.

-

Dehydration: Although less common for alcohols of this type compared to simple tertiary alcohols, elimination of water to form an enyne is a possible degradation pathway under harsh thermal or acidic stress.

The N,N-Diphenylamide Group

This is the most stable moiety of the molecule. Tertiary amides are notoriously resistant to hydrolysis and require vigorous conditions, such as prolonged heating with concentrated acid or base, for cleavage.[9][10][11] The steric bulk of the two phenyl groups further shields the carbonyl carbon from nucleophilic attack, enhancing its stability. Under typical storage and experimental conditions, degradation via amide hydrolysis is highly unlikely.

Recommended Storage and Handling Protocols